molecular formula C23H24ClFN2O2 B11054519 1-(3-Chlorophenyl)-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

1-(3-Chlorophenyl)-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11054519
M. Wt: 414.9 g/mol
InChI Key: UDCIFVIUCNFHEP-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a chlorophenyl group, a fluorophenyl group, and a piperidinyl-pyrrolidine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenylacetic acid with 4-fluorophenylethylamine to form an intermediate. This intermediate is then subjected to cyclization with piperidine and subsequent reactions to introduce the pyrrolidine-2,5-dione moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis and ensuring the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the compound.

Scientific Research Applications

1-(3-Chlorophenyl)-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-{4-[2-(4-chlorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione
  • 1-(3-Fluorophenyl)-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione
  • 1-(3-Bromophenyl)-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

Uniqueness

1-(3-Chlorophenyl)-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione is unique due to its specific combination of chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H24ClFN2O2

Molecular Weight

414.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H24ClFN2O2/c24-18-2-1-3-20(14-18)27-22(28)15-21(23(27)29)26-12-10-17(11-13-26)5-4-16-6-8-19(25)9-7-16/h1-3,6-9,14,17,21H,4-5,10-13,15H2

InChI Key

UDCIFVIUCNFHEP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCC2=CC=C(C=C2)F)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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